molecular formula C22H36O3 B12696950 2-Ethylhexyl 2-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate CAS No. 75248-95-2

2-Ethylhexyl 2-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate

Cat. No.: B12696950
CAS No.: 75248-95-2
M. Wt: 348.5 g/mol
InChI Key: SAEBMUYQRYILIX-UHFFFAOYSA-N
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Description

2-Ethylhexyl 2-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate is an organic compound commonly used as an antioxidant in various industrial applications. It is known for its ability to stabilize polymers and prevent oxidative degradation, making it valuable in the production of plastics, rubber, and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl 2-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate typically involves the esterification of 3-tert-butyl-4-hydroxy-5-methylphenylpropanoic acid with 2-ethylhexanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the continuous addition of reactants and removal of products, ensuring efficient production and minimizing waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the ester group to an alcohol.

    Substitution: The tert-butyl group can undergo substitution reactions, particularly in the presence of strong electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Strong acids or bases can facilitate substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Ethylhexyl 2-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.

    Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.

    Medicine: Explored for its potential use in formulations to protect active pharmaceutical ingredients from oxidation.

    Industry: Widely used in the production of plastics, rubber, and other materials to enhance their stability and longevity.

Mechanism of Action

The primary mechanism of action of 2-Ethylhexyl 2-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate is its antioxidant activity. The phenolic hydroxyl group can donate a hydrogen atom to free radicals, neutralizing them and preventing oxidative damage. This action is particularly important in stabilizing polymers and preventing their degradation.

Comparison with Similar Compounds

  • 2-Ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
  • Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate
  • 2-Ethylhexyl 3-(3-tert-butyl-4-hydroxy-5-(5-chloro-2H-benzotriazol-2-yl)phenyl)propanoate

Comparison: 2-Ethylhexyl 2-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its compatibility with various polymers and its effectiveness as an antioxidant. Compared to similar compounds, it offers a distinct combination of stability and reactivity, making it particularly valuable in applications requiring long-term stability.

Properties

CAS No.

75248-95-2

Molecular Formula

C22H36O3

Molecular Weight

348.5 g/mol

IUPAC Name

2-ethylhexyl 2-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate

InChI

InChI=1S/C22H36O3/c1-8-10-11-17(9-2)14-25-21(24)16(4)18-12-15(3)20(23)19(13-18)22(5,6)7/h12-13,16-17,23H,8-11,14H2,1-7H3

InChI Key

SAEBMUYQRYILIX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C(C)C1=CC(=C(C(=C1)C)O)C(C)(C)C

Origin of Product

United States

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